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Compound of Interest

Compound Name: JNJ-37822681

Cat. No.: B1673015

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-37822681 and the prototypical Kv7
channel opener, retigabine. The information presented is collated from preclinical research to
assist in the evaluation of these compounds for further investigation.

Introduction to Kv7 Channel Openers

Voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5) are critical regulators of
neuronal excitability.[1] Opening of these channels generates a hyperpolarizing M-current,
which stabilizes the resting membrane potential and reduces repetitive firing of action
potentials.[2] Pharmacological activation of Kv7 channels is a validated therapeutic strategy for
neuronal hyperexcitability disorders, most notably epilepsy.[3][4]

Retigabine (ezogabine) was the first-in-class Kv7 channel opener approved for the adjunctive
treatment of partial-onset seizures.[1][5] Despite its efficacy, retigabine was withdrawn from the
market due to safety concerns, including potential chemical liability issues.[3] This has spurred
the search for new Kv7 openers with improved safety and pharmacological profiles. INJ-
37822681, originally developed as a fast-dissociating dopamine D2 receptor antagonist for
schizophrenia, has been identified as a potent neuronal Kv7 channel opener.[3][6] This guide
offers a detailed comparison of the electrophysiological and in vivo anticonvulsant properties of
JNJ-37822681 and retigabine.
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Data Presentation
Electrophysiological Potency and Efficacy

The potency and efficacy of INJ-37822681 and retigabine have been compared using whole-
cell patch clamp electrophysiology in Chinese Hamster Ovary (CHO) cells expressing various
human Kv7 channel subtypes. The data reveals that INJ-37822681 enhances Kv7.2-5 currents
with a potency and efficacy that are largely comparable to those of retigabine.[3] Both
compounds share a similar binding site within the pore of the Kv7.2 subunit.[3][7]

Maximal
Current

Compound Kv7 Subtype EC50 (uM) Reference
Increase (% of

control)

Comparable to

JNJ-37822681 Kv7.2/7.3 ~1-2 o [3]
Retigabine
Comparable to
Kv7.2 ~1-2 o [3]
Retigabine
Comparable to
Kv7.4 ~1-2 o [3]
Retigabine

Comparable to

Kvrs 2 Retigabine 13l
Retigabine Kv7.2/7.3 ~1.6 - [8]
Kv7.2 ~1-2 - 3]
Kv7.4 ~1-2 - 3]
Kv7.5 ~1-2 - 3]

Table 1: Comparative potency (EC50) of INJ-37822681 and retigabine on different Kv7
channel subtypes. Data is compiled from studies using whole-cell patch clamp recordings in
CHO cells.

In Vivo Anticonvulsant Activity
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Both JNJ-37822681 and retigabine have demonstrated anticonvulsant activity in rodent models
of acute seizures. Retigabine has been extensively studied in the maximal electroshock (MES)
seizure model. INJ-37822681 has also shown efficacy in well-validated mouse models of
acute seizures.[3]

Compound Animal Model Seizure Model ED50 (mgl/kg) Reference
Data not
JNJ-37822681 Mouse Acute Seizures available in direct  [3]
comparison
Maximal
Retigabine Rat Electroshock 5 9]
(MES)
Maximal
Mouse Electroshock Not specified [6][10]
(MES)

Table 2: In vivo anticonvulsant efficacy of INJ-37822681 and retigabine in rodent seizure
models.

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology in CHO Cells

The following protocol provides a general framework for the electrophysiological comparison of
Kv7 channel openers.

1. Cell Culture and Transfection:
e Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

e Culture Medium: F-12 Nutrient Mixture (Ham) supplemented with 10% Fetal Bovine Serum
(FBS), 400 pg/ml Geneticin, and 100 pg/ml Hygromycin B to maintain stable expression of
recombinant Kv7.2 and Kv7.3 channels.[11]

e Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
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o Transfection (for transient expression): Cells are transiently transfected with plasmid DNA
encoding the desired Kv7 subunit(s) using a suitable transfection reagent (e.g., PEI).
Electrophysiological recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:
» Configuration: Whole-cell patch clamp.

o External Solution (in mM): 137 NaCl, 4 KClI, 1.8 CaCl2, 1 MgClI2, 10 D-glucose, 10 HEPES,;
pH adjusted to 7.4 with NaOH.[12]

e Internal Solution (in mM): 130 KCI, 1 MgCI2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to
7.2 with KOH.[12]

» Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV.
Depolarizing voltage steps (e.g., to potentials between -80 mV and +50 mV in 10 mV
increments for 1000 ms) are applied to activate the channels. Tail currents can be recorded
by repolarizing the membrane to a potential such as -30 mV.[12]

o Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and
appropriate data acquisition software. The effects of the compounds are assessed by
comparing current amplitudes and voltage-dependence of activation before and after drug
application. Concentration-response curves are generated to determine EC50 values.

In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs
against generalized tonic-clonic seizures.

1. Animals:

o Male albino Swiss mice or Wistar rats.

2. Drug Administration:

o Compounds are typically administered intraperitoneally (i.p.) or orally (p.0.) at various doses.

3. Seizure Induction:
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e Asshort electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal or
auricular electrodes to induce a tonic hindlimb extension seizure.

4. Efficacy Assessment:

e The ability of the compound to prevent the tonic hindlimb extension is recorded as the
endpoint. The dose that protects 50% of the animals from the seizure endpoint (ED50) is
calculated.

Mandatory Visualization
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Caption: Simplified signaling pathway of Kv7 channel modulation.
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Caption: Experimental workflow for comparing Kv7 channel openers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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